molecular formula C12H16Cl2N2O2 B10873835 1-(3,4-Dichlorophenyl)-3-(3-ethoxypropyl)urea

1-(3,4-Dichlorophenyl)-3-(3-ethoxypropyl)urea

Cat. No.: B10873835
M. Wt: 291.17 g/mol
InChI Key: WPRNVRSCIDIXFF-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and ethoxypropyl groups in its structure suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-ethoxypropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (e.g., 0-5°C) to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-methylurea: Similar structure but with a methyl group instead of an ethoxypropyl group.

    N-(3,4-dichlorophenyl)-N’-ethylurea: Similar structure with an ethyl group.

    N-(3,4-dichlorophenyl)-N’-propylurea: Similar structure with a propyl group.

Uniqueness

N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea is unique due to the presence of the ethoxypropyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in specific applications where the ethoxypropyl group enhances the compound’s activity or stability.

Properties

Molecular Formula

C12H16Cl2N2O2

Molecular Weight

291.17 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-ethoxypropyl)urea

InChI

InChI=1S/C12H16Cl2N2O2/c1-2-18-7-3-6-15-12(17)16-9-4-5-10(13)11(14)8-9/h4-5,8H,2-3,6-7H2,1H3,(H2,15,16,17)

InChI Key

WPRNVRSCIDIXFF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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